

Luteolin's Kinase Cross-Reactivity: A Comparative Guide for Researchers

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Compound of Interest				
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For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule inhibitors is paramount in drug discovery and chemical biology. This guide provides a comprehensive overview of the kinase cross-reactivity profile of Luteolin, a naturally occurring flavonoid. While the user's query mentioned "**Luteone**," it is highly probable that this was a typographical error for "Luteolin," a well-studied kinase inhibitor. This guide is therefore based on the available scientific data for Luteolin.

Luteolin has been demonstrated to inhibit a range of protein kinases, often in an ATP-competitive manner. Its polypharmacology presents both opportunities for broad-spectrum therapeutic applications and challenges related to off-target effects. This guide summarizes the quantitative data on Luteolin's inhibitory activity, details common experimental protocols for kinase inhibitor screening, and visualizes its impact on key cellular signaling pathways.

Quantitative Analysis of Luteolin's Kinase Inhibitory Activity

Luteolin's inhibitory activity has been quantified against several kinases using various in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency. The following table summarizes the available IC50 data for Luteolin against different kinases and in various cell-based assays. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.



Target Kinase/Cell Line	IC50 (μM)	Assay Type/Context	Reference
Aurora B	0.357	Radiometric activity assay	[1]
Glycogen Synthase Kinase-3β (GSK-3β)	1.5	Luminescence assay	
PI3K	8	In vitro kinase assay	[2]
A431 (human squamous cell carcinoma)	19	Cell proliferation assay	[2][3]
A549 (human lung carcinoma)	3.1	Cell proliferation assay	
B16 melanoma 4A5 (murine)	2.3	Cell proliferation assay	
CCRF-HSB-2 (human T-cell leukemia)	2.0	Cell proliferation assay	
TGBC11TKB (human gastric cancer)	1.3	Cell proliferation assay	
HL60 (human promyelocytic leukemia)	12.5 - 15	Cell proliferation assay	[2]
L 1210 (mouse leukemia)	40	N-acetyltransferase assay	[2]
GLC4 (human lung cancer)	40.9	Cell proliferation assay	[2]
COLO 320 (human colon cancer)	32.5	Cell proliferation assay	[2]
HeLa (human cervical cancer)	15.41	Cell viability assay	[4]

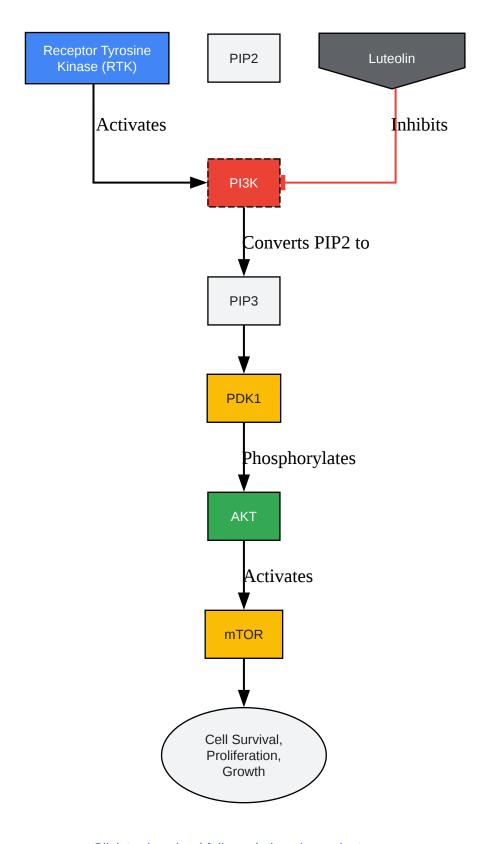


U2OS (human osteosarcoma)	36.35	Cell viability assay	[4]
BEAS-2B (non- tumorigenic human bronchial epithelial)	74.41	Cell viability assay	[4]
HEK293A (non- tumorigenic human embryonic kidney)	263.3	Cell viability assay	[4]
LoVo (human colon cancer)	66.70 (24h), 30.47 (72h)	Cytotoxicity assay	[5]

Key Signaling Pathways Modulated by Luteolin

Luteolin's inhibition of multiple kinases allows it to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate some of the key pathways affected by Luteolin.

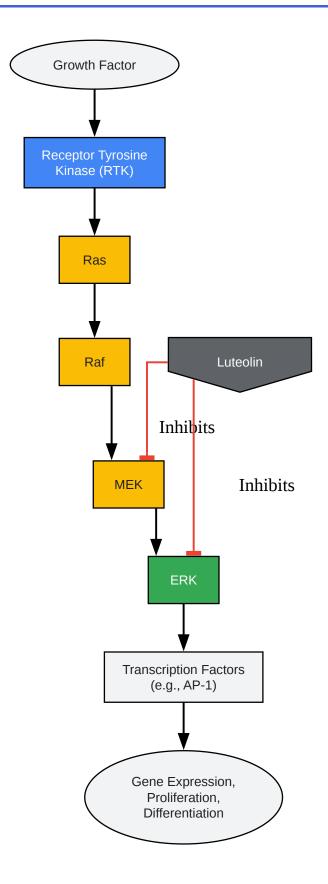




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Caption: Luteolin inhibits the PI3K/AKT/mTOR signaling pathway.

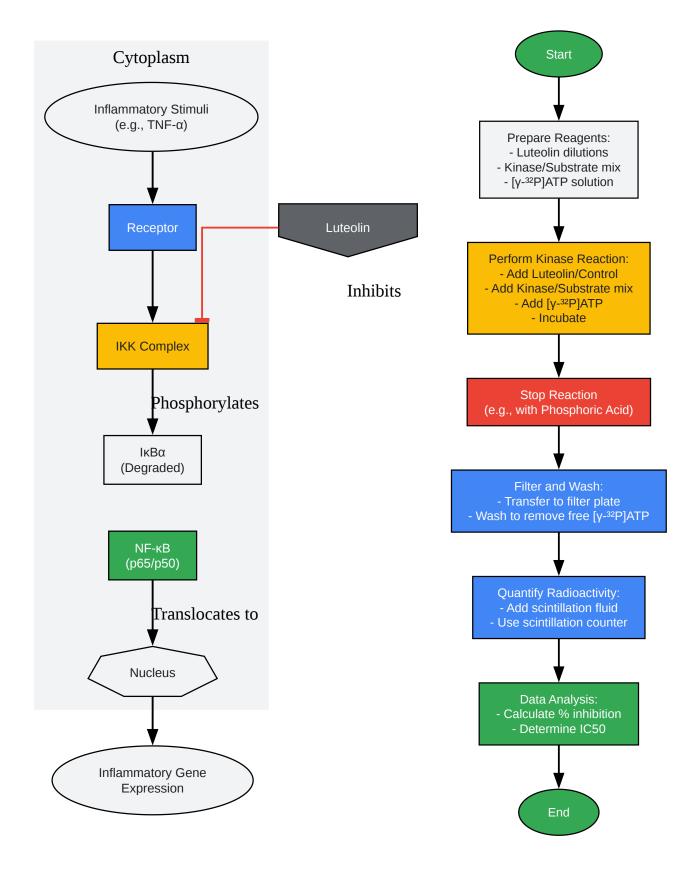




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Caption: Luteolin suppresses the MAPK/ERK signaling pathway.





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